1-(3-phenoxypropoxy)-2,5-pyrrolidinedione
Overview
Description
1-(3-phenoxypropoxy)-2,5-pyrrolidinedione, also known as phencyclidine (PCP), is a synthetic dissociative drug that was developed in the 1950s for use as an anesthetic. However, due to its severe side effects, it was never approved for human use. PCP is a Schedule II controlled substance in the United States and is classified as a hallucinogen.
Mechanism of Action
PCP acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor in the brain. By blocking the NMDA receptor, PCP disrupts the normal functioning of the brain and produces a wide range of effects, including hallucinations, dissociation, and altered perceptions of time and space.
Biochemical and Physiological Effects
PCP has a wide range of biochemical and physiological effects on the body. It can cause elevated heart rate and blood pressure, respiratory depression, and seizures. It can also produce a state of dissociation, in which the user feels detached from their body and surroundings. Long-term use of PCP can lead to memory impairment, cognitive deficits, and other neurological problems.
Advantages and Limitations for Lab Experiments
PCP has several advantages as a research tool, including its ability to produce a wide range of effects on the brain and its potential to model certain psychiatric disorders. However, its use is limited by its potential for abuse and its severe side effects, which can make it difficult to study in humans.
Future Directions
There are several potential future directions for research on PCP and related dissociative drugs. One area of interest is the development of new drugs that target the NMDA receptor in a more selective and specific manner. Another area of interest is the use of PCP and related drugs to study the neurobiology of addiction and to develop new treatments for drug abuse and addiction. Finally, there is a need for more research on the long-term effects of PCP and other dissociative drugs on the brain and body.
Scientific Research Applications
PCP has been used extensively in scientific research to study the mechanisms of action of dissociative drugs. It has been used to study the effects of NMDA receptor antagonists on the brain and to investigate the neurobiology of schizophrenia and other psychiatric disorders. PCP has also been used in animal models of addiction and to study the effects of chronic drug exposure on the brain.
properties
IUPAC Name |
1-(3-phenoxypropoxy)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12-7-8-13(16)14(12)18-10-4-9-17-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPUAIYJYZQKMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCCCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.